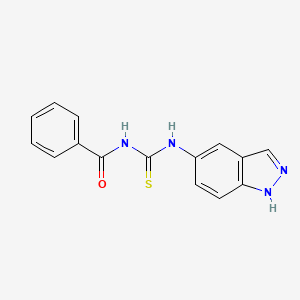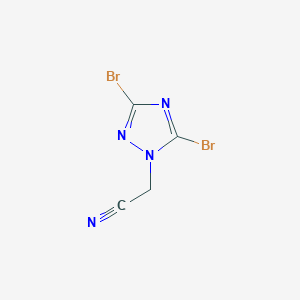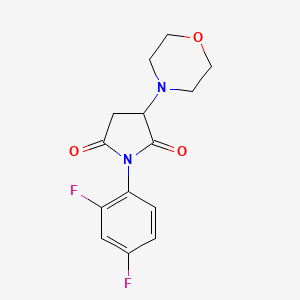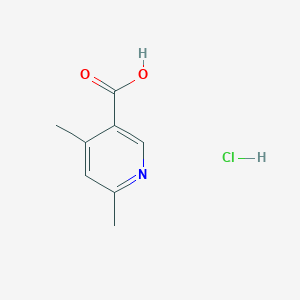![molecular formula C13H10Cl2N2O3 B2697528 (6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile CAS No. 883649-19-2](/img/structure/B2697528.png)
(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized through cyclization reactions.
Introduction of the spiro linkage: The spiro linkage can be introduced by reacting the indole derivative with a dioxane precursor under specific conditions.
Nitrile group addition: The nitrile group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atoms and nitrile group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
Spiroindolines: Compounds with a similar spiro linkage but different substituents.
Chloroindoles: Indole derivatives with chlorine atoms but lacking the spiro linkage.
Nitrile-containing compounds: Molecules with nitrile groups but different core structures.
Uniqueness
(6’,7’-dichloro-2’-oxospiro[1,3-dioxane-2,3’-indol]-1’(2’H)-yl)acetonitrile is unique due to its combination of a spiro linkage, chlorine atoms, and a nitrile group. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-9-3-2-8-11(10(9)15)17(5-4-16)12(18)13(8)19-6-1-7-20-13/h2-3H,1,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREUCRKFKWFSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C(=C(C=C3)Cl)Cl)N(C2=O)CC#N)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2697447.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2697449.png)
![1-(Prop-2-yn-1-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B2697450.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2697452.png)
![Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2697453.png)

![N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide](/img/structure/B2697456.png)



![N-tert-butyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2697462.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2697465.png)

